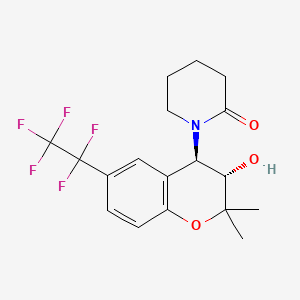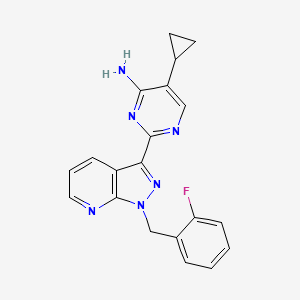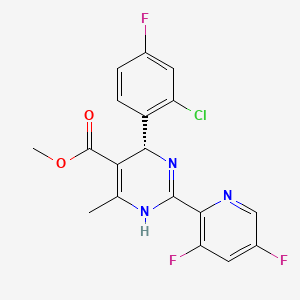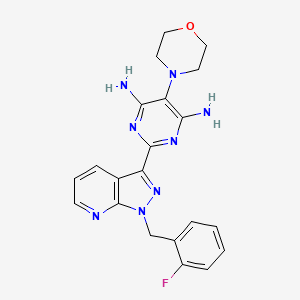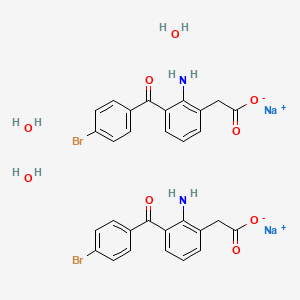
ブロムフェナクナトリウムヘミヘミ水和物
概要
説明
Xibrom, also known as bromfenac ophthalmic solution, is a sterile, topical, nonsteroidal anti-inflammatory drug (NSAID) for ophthalmic use . It is primarily used to treat swelling and pain caused by cataract surgery .
Molecular Structure Analysis
The molecular structure of bromfenac, the active ingredient in Xibrom, is characterized by the presence of a bromobenzoyl phenylacetate group . The molecular weight of bromfenac sodium is 383.17 .Chemical Reactions Analysis
Bromfenac, like other NSAIDs, works by inhibiting the synthesis of prostaglandins, which are mediators of inflammation . This is achieved by blocking the cyclooxygenase (COX) enzymes .Physical and Chemical Properties Analysis
Bromfenac sodium, the active ingredient in Xibrom, is a yellow to orange crystalline powder . The osmolality of Xibrom ophthalmic solution is approximately 300 mOsmol/kg .科学的研究の応用
- 安定性指示RP-UPLC法: 研究者らは、眼科用溶液中のブロムフェナクナトリウムとその不純物を定量的に決定するための、迅速な安定性指示逆相超高性能液体クロマトグラフィー(RP-UPLC)法を開発しました。この方法は、13分以内に8つのすべての不純物を良好な分離度(Rs>4)で分離できます。 さまざまなストレス条件(加水分解、酸化、光分解、熱)下での薬物の安定性も評価されています .
- 調製方法: この化合物は、加水分解反応によって合成できます。 ヘミヘミ水和物の形態は、化学的にはナトリウム2-アミノ-3-(4-ブロモベンゾイル)フェニル酢酸ヘミヘミ水和物(C~15~H~11~BrNNaO~3~·1½H~2~O)と記述され、分子量は383.17 g/molです .
- 精製と調製: ブロムフェナクナトリウムを調製または精製するためのシンプルで迅速な経路が提案されており、再結晶中のエーテル溶媒の必要性がなくなりました .
眼科
分析化学および製薬品質管理
化学合成とキャラクタリゼーション
規制承認と市販製品
作用機序
Target of Action
Bromfenac Sodium Sesquihydrate primarily targets Prostaglandin G/H synthase 2 (also known as cyclooxygenase 2 or COX-2) and has a lower affinity for Prostaglandin G/H synthase 1 (COX-1) . These enzymes play a crucial role in the synthesis of prostaglandins, which are mediators of inflammation .
Mode of Action
Bromfenac Sodium Sesquihydrate is a nonsteroidal anti-inflammatory drug (NSAID) that works by inhibiting the synthesis of prostaglandins. It achieves this by blocking the activity of COX-1 and COX-2 enzymes . This inhibition prevents the production and release of prostaglandins, which are known to mediate certain types of intraocular inflammation .
Biochemical Pathways
The primary biochemical pathway affected by Bromfenac Sodium Sesquihydrate is the prostaglandin synthesis pathway. By inhibiting COX-1 and COX-2, Bromfenac disrupts this pathway, leading to a decrease in prostaglandin levels . Prostaglandins have been shown in many animal models to cause disruption of the blood-aqueous humor barrier, vasodilation, increased vascular permeability, leukocytosis, and increased intraocular pressure .
Pharmacokinetics
Bromfenac Sodium Sesquihydrate is metabolized by the CYP2C9 enzyme, and its main metabolite in urine is Bromfenac lactam . It has a protein binding of 99.8% and an elimination half-life of 1.4 hours in aqueous humor . It is excreted 82% in urine and 13% in feces .
Result of Action
The inhibition of prostaglandin synthesis by Bromfenac Sodium Sesquihydrate results in a reduction of ocular inflammation and pain. This is particularly beneficial following cataract surgery, where the drug has been shown to reduce macular edema and thickness of the retina (an indicator for inflammation) and improve visual acuity .
Action Environment
The action of Bromfenac Sodium Sesquihydrate can be influenced by various environmental factors. For instance, the drug was found to be stable under hydrolytic (acid, alkaline and water), oxidative, photolytic, and thermal stress conditions . The stability and efficacy of the drug can be affected by factors such as ph, temperature, and light exposure .
Safety and Hazards
Xibrom is generally safe for use but should be used with caution in patients with certain conditions such as asthma, diabetes, rheumatoid arthritis, dry eye syndrome, and those with an allergy to sulfites, aspirin, or other NSAIDs . It is also contraindicated in patients who have had more than one eye surgery in a short period of time . Side effects may include eye redness, pain, swelling, increased tears, increased sensitivity to light, and slow healing after eye surgery .
将来の方向性
生化学分析
Biochemical Properties
Bromfenac Sodium Sesquihydrate is known to interact with cyclooxygenase 1 and 2 (COX-1 and COX-2), key enzymes involved in the synthesis of prostaglandins . By inhibiting these enzymes, Bromfenac Sodium Sesquihydrate effectively blocks the synthesis of prostaglandins, which are mediators of intraocular inflammation .
Cellular Effects
Bromfenac Sodium Sesquihydrate has a significant impact on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving prostaglandins . By inhibiting prostaglandin synthesis, Bromfenac Sodium Sesquihydrate can reduce inflammation and pain, which are often associated with changes in gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Bromfenac Sodium Sesquihydrate involves its ability to inhibit the COX-1 and COX-2 enzymes . This inhibition blocks the synthesis of prostaglandins, thereby reducing inflammation and pain . The drug’s effects at the molecular level include binding interactions with these enzymes, leading to their inhibition, and subsequent changes in gene expression related to inflammation and pain .
Temporal Effects in Laboratory Settings
While specific long-term studies on Bromfenac Sodium Sesquihydrate are limited, it is known that the drug’s anti-inflammatory effects can persist for up to 24 hours after a single dose . This suggests that Bromfenac Sodium Sesquihydrate has a degree of stability that allows it to exert its effects over an extended period .
Dosage Effects in Animal Models
In animal models, Bromfenac Sodium Sesquihydrate has shown significant anti-inflammatory activity at a dose of 0.316 mg/kg
Metabolic Pathways
Bromfenac Sodium Sesquihydrate is metabolized primarily through the CYP2C9 pathway . The drug is transformed into various metabolites, which are then excreted in urine and bile . The metabolic process involves several enzymes and cofactors, although specific details are not fully documented.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Xibrom involves the reaction between 2-bromo-3',4'-dichloroacetophenone and 4-(2,3-dihydroxypropoxy)benzoic acid under basic conditions.", "Starting Materials": [ "2-bromo-3',4'-dichloroacetophenone", "4-(2,3-dihydroxypropoxy)benzoic acid" ], "Reaction": [ "Step 1: Dissolve 2-bromo-3',4'-dichloroacetophenone in anhydrous dichloromethane.", "Step 2: Add triethylamine and 4-(2,3-dihydroxypropoxy)benzoic acid to the solution.", "Step 3: Stir the reaction mixture at room temperature for 24 hours.", "Step 4: Filter the reaction mixture and wash the solid with dichloromethane.", "Step 5: Purify the obtained solid by recrystallization from ethanol.", "Step 6: Dry the final product under vacuum to obtain Xibrom." ] } | |
| The mechanism of its action is thought to be due to its ability to block prostaglandin synthesis by inhibiting cyclooxygenase 1 and 2. Prostaglandins have been shown in many animal models to be mediators of certain kinds of intraocular inflammation. In studies performed in animal eyes, prostaglandins have been shown to produce disruption of the blood-aqueous humor barrier, vasodilation, increased vascular permeability, leukocytosis, and increased intraocular pressure. | |
CAS番号 |
120638-55-3 |
分子式 |
C15H14BrNNaO4 |
分子量 |
375.17 g/mol |
IUPAC名 |
sodium;2-[2-amino-3-(4-bromobenzoyl)phenyl]acetic acid |
InChI |
InChI=1S/C15H12BrNO3.Na.H2O/c16-11-6-4-9(5-7-11)15(20)12-3-1-2-10(14(12)17)8-13(18)19;;/h1-7H,8,17H2,(H,18,19);;1H2 |
InChIキー |
MMNRQFFNCWNLBZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N)CC(=O)[O-].C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N)CC(=O)[O-].O.O.O.[Na+].[Na+] |
正規SMILES |
C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N)CC(=O)O.O.[Na] |
外観 |
Solid powder |
| 120638-55-3 | |
物理的記述 |
Solid |
ピクトグラム |
Acute Toxic; Health Hazard; Environmental Hazard |
純度 |
>98% (or refer to the Certificate of Analysis) |
関連するCAS |
91714-93-1 (Na salt) |
賞味期限 |
>3 years if stored properly |
溶解性 |
1.26e-02 g/L |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
AHR-10282 bromfenac bromfenac sodium Duract ISV-303 sodium bromfenac Xibrom |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Bromfenac Sodium Sesquihydrate exert its anti-inflammatory effects?
A1: Bromfenac Sodium Sesquihydrate is a potent and selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme responsible for prostaglandin synthesis. [, , , ] Prostaglandins are key mediators of inflammation, contributing to pain, swelling, and other inflammatory responses. By inhibiting COX-2, Bromfenac Sodium Sesquihydrate effectively reduces prostaglandin production, thus mitigating ocular inflammation and pain. [, ]
Q2: Does Bromfenac Sodium Sesquihydrate affect COX-1?
A2: While Bromfenac Sodium Sesquihydrate primarily targets COX-2, it does exhibit some inhibitory activity against COX-1, albeit significantly less potently than its COX-2 inhibition. [] This selectivity for COX-2 is advantageous as it minimizes the potential for gastrointestinal side effects often associated with non-selective COX inhibitors.
Q3: Are there studies comparing the COX-inhibitory activity of Bromfenac Sodium Sesquihydrate to other NSAIDs?
A3: Yes, in vitro studies have directly compared the COX inhibitory activity of Bromfenac Sodium Sesquihydrate to other commonly used ophthalmic NSAIDs like Ketorolac Tromethamine. Results indicate that Bromfenac Sodium Sesquihydrate demonstrates a more potent and selective inhibition of COX-2 compared to the relative COX-1 selectivity of Ketorolac Tromethamine. []
Q4: What is the significance of Bromfenac Sodium Sesquihydrate's twice-daily dosing regimen?
A4: Bromfenac Sodium Sesquihydrate exhibits favorable ocular pharmacokinetics, including good corneal penetration and a relatively long duration of action. [, , ] This allows for effective control of postoperative inflammation and pain with twice-daily dosing, potentially improving patient compliance compared to NSAIDs requiring more frequent administration. [, , ]
Q5: Beyond cataract surgery, what other ophthalmic applications are being explored for Bromfenac Sodium Sesquihydrate?
A5: Research suggests potential benefits of Bromfenac Sodium Sesquihydrate in managing conditions like allergic conjunctivitis, choroidal neovascularization, and even in ocular oncology. [, , , ] Furthermore, studies are investigating its potential as an adjunct therapy to intravitreal injections for age-related macular degeneration. [, ]
Q6: What is the role of DuraSite in Bromfenac Sodium Sesquihydrate formulations?
A7: DuraSite is a mucoadhesive drug delivery system designed to enhance the ocular bioavailability of topical medications. [] Studies comparing experimental Bromfenac Sodium Sesquihydrate formulations using DuraSite to the commercially available Xibrom 0.09% demonstrated significantly higher drug concentrations in ocular tissues with the DuraSite formulations. [] This suggests that DuraSite could potentially enhance the therapeutic efficacy of Bromfenac Sodium Sesquihydrate.
Q7: Are there efforts to develop once-daily formulations of Bromfenac Sodium Sesquihydrate?
A8: Yes, research has explored the safety and efficacy of a once-daily formulation of Bromfenac Sodium Sesquihydrate with a higher concentration than the commercially available 0.09% Xibrom. [] Data suggests that this formulation is well-tolerated and effective in managing postoperative inflammation and pain, offering the potential benefit of improved patient compliance. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


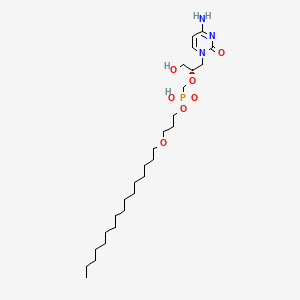
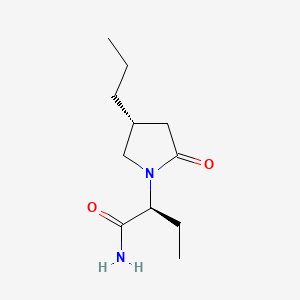


![(2S)-1-[(2S)-2-[[5-(2,3-dihydro-1-benzofuran-2-yl)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1667802.png)



